molecular formula C9H8FN3 B1602525 6-Fluoro-4-hydrazinoquinoline CAS No. 49612-09-1

6-Fluoro-4-hydrazinoquinoline

Cat. No.: B1602525
CAS No.: 49612-09-1
M. Wt: 177.18 g/mol
InChI Key: IHJGCOWFOYAATP-UHFFFAOYSA-N
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Description

6-Fluoro-4-hydrazinoquinoline is a chemical compound with the molecular formula C₉H₈FN₃. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 6th position and a hydrazine group at the 4th position makes this compound unique. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-hydrazinoquinoline typically involves the reaction of 6-fluoroquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-4-hydrazinoquinoline undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

6-Fluoro-4-hydrazinoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-hydrazinoquinoline involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

  • 6-Chloro-4-hydrazinoquinoline
  • 8-Fluoro-4-hydrazinoquinoline
  • 4-Hydrazinoquinoline

Comparison: 6-Fluoro-4-hydrazinoquinoline is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chloro and non-fluorinated analogs, the fluorinated compound often exhibits enhanced stability and bioactivity. This makes it a valuable compound in research and potential therapeutic applications.

Properties

IUPAC Name

(6-fluoroquinolin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-6-1-2-8-7(5-6)9(13-11)3-4-12-8/h1-5H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJGCOWFOYAATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588888
Record name 6-Fluoro-4-hydrazinylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49612-09-1
Record name 6-Fluoro-4-hydrazinylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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